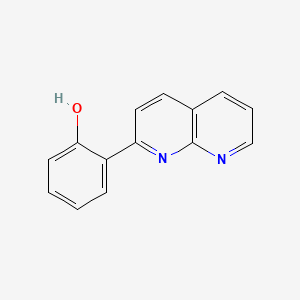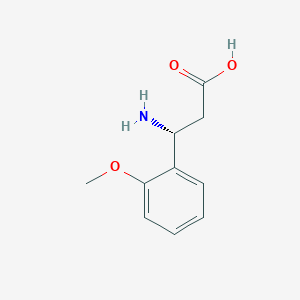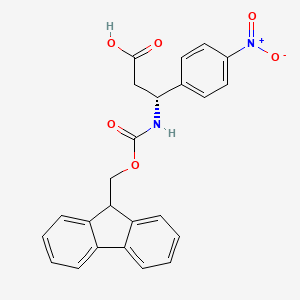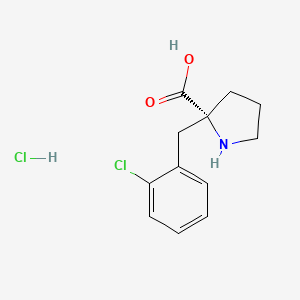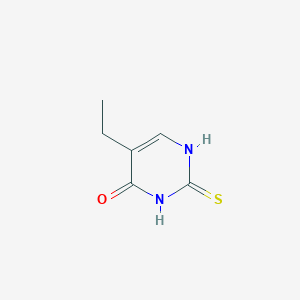
5-Ethyl-2-thiouracil
Overview
Description
5-Ethyl-2-thiouracil is a modified nucleobase and a versatile reactant used in synthesis . It has been used as a reactant in the inhibition of Hepatitis B virus (HBV) replication .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N2OS . Its IUPAC name is 5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . The InChI code is 1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 156.21 . and is stored at room temperature .Scientific Research Applications
1. Anti-HIV Activity
5-Ethyl-2-thiouracil derivatives have demonstrated moderate activity against HIV. Studies have explored various derivatives, including those with 6-(tetrahydronaphthalen-1-yl)methyl substituents and analogously substituted tetrahydronaphthalen-1-yl substituted uracils. These derivatives, particularly the non-nucleoside ones prepared from desulfurized substituted 2-thiouracil, showed potential in HIV treatment (Therkelsen, Jørgensen, Nielsen, & Pedersen, 2007). Additionally, other analogues like 5-ethyl-6-(1-naphthylmethyl)-2-thiouracil and its derivatives have been synthesized, displaying anti-HIV-1 activity, with N-1 alkylated derivatives being particularly active (Imam, El‐Barbary, Nielsen, & Pedersen, 1997).
2. Antimicrobial and Antifungal Properties
5-Cyano-2-thiouracil derivatives, synthesized through various methods, have shown potent antimicrobial and antifungal activities. A study involving diverse hydrophobic groups in these derivatives found one compound, in particular, demonstrating high antibacterial and antifungal activity against C. Albicans, surpassing that of the Colitrimazole drug (Rizk, El-Naggar, & El‐Badawy, 2018).
3. Antitumor and Antiviral Properties
6-Benzyluracil analogues of this compound have been synthesized and evaluated for their potential in treating HIV-1. The thio analogues of these compounds were found to be extremely potent in inhibitory activities against HIV-1 (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996). Moreover, other derivatives have been studied for their antileishmanial and immunostimulant properties, indicating a broad spectrum of potential applications in chemotherapeutics (Botsi & Tsolomitis, 2007).
4. Synthesis of Novel Derivatives for Various Applications
Research in this area has also focused on the synthesis of novel derivatives of this compound for various scientific applications. This includes the development of new (1,3-oxazepine) derivatives showing significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017) and the synthesis of 14C-labelled 5-ethyl derivatives for potential use in radiopharmaceuticals and tracer studies (Skakun-Todorović & Jezdic, 1973).
5. Application in Chemotherapy
This compound derivatives have been investigated for their potential application in chemotherapy. Studies have explored their use in the treatment of different cancers, analyzing their effectiveness in inhibiting tumor cells and viruses (Rong et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-2-thiouracil is the thyroid gland . This compound is actively concentrated by the thyroid gland against a concentration gradient .
Mode of Action
This compound acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroxine and triiodothyronine . These hormones play crucial roles in regulating metabolic processes in the body.
Pharmacokinetics
Similar compounds like methimazole have a half-life of 3 to 5 hours with a total clearance of about 200ml/minute . Some studies have shown an increased rate of metabolism of antithyroid drugs in hyperthyroidism, in particular for methimazole .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones, leading to a reduction in the metabolic rate . This can help manage conditions like hyperthyroidism, where there is an overproduction of thyroid hormones.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to that when it is thio-substituted
properties
IUPAC Name |
5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWJPAOAQCXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388230 | |
| Record name | 5-Ethyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34171-37-4 | |
| Record name | 5-Ethyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

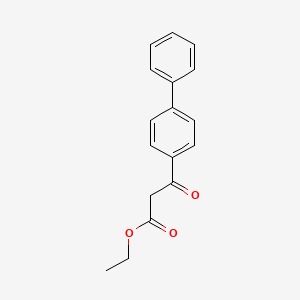
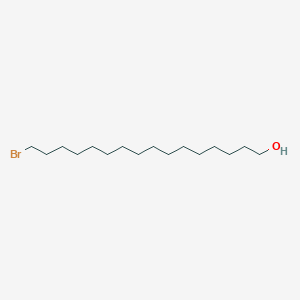


![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)



![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)
